4H-1-Benzopyran-4-one, 3-(4-fluorophenoxy)-7-hydroxy-
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Description
4H-1-Benzopyran-4-one derivatives, including 3-(4-fluorophenoxy)-7-hydroxy variants, are part of a broader class of compounds known for their varied biological activities and applications in material science. These compounds are recognized for their structural complexity and versatility in chemical reactions, offering a wide range of functional applications due to their unique physicochemical properties.
Synthesis Analysis
The synthesis of 4H-1-Benzopyran-4-one derivatives typically involves multi-step chemical reactions, including esterification, acylation, and cyclization processes. A notable method includes the esterification of 4-fluorophenol, followed by rearrangement and acylation to introduce the fluorophenoxy and hydroxy groups at specific positions on the benzopyran core (Chen Xin-zhi, 2007).
Molecular Structure Analysis
Crystallographic studies reveal that these compounds often exhibit complex molecular geometries. For instance, certain isoflavone derivatives related to 4H-1-Benzopyran-4-one have been analyzed using X-ray diffraction, showing intricate molecular arrangements and solid-phase behavior, indicating the structural diversity within this class of compounds (G. Yeap, et al., 2008).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, contributing to their wide-ranging applications. For example, their reactions with nucleophilic reagents have been explored, highlighting their reactivity and potential for creating novel derivatives with diverse biological activities (R. M. Shaker, 1996).
Physical Properties Analysis
The physical properties, such as thermal stability and phase behavior of 4H-1-Benzopyran-4-one derivatives, have been examined, showing that these compounds exhibit distinct mesophases under various conditions. Their thermal behavior and mesomorphic properties underline the potential for applications in material science and liquid crystal technology (G. Yeap, W. Yam, 2009).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with theAndrogen receptor . The Androgen receptor plays a crucial role in the development and maintenance of male sexual characteristics.
Mode of Action
Related compounds have been shown to inhibitprotoporphyrinogen oxidase (PPO) . PPO is an enzyme involved in the biosynthesis of heme and chlorophyll, and its inhibition can disrupt these critical biological processes.
Biochemical Pathways
The inhibition of ppo can disrupt the heme and chlorophyll biosynthesis pathways . This disruption can lead to a variety of downstream effects, including impaired cellular respiration and photosynthesis in plants.
Pharmacokinetics
Similar compounds have been shown to have variable absorption and distribution profiles, with metabolism primarily occurring in the liver .
Result of Action
The inhibition of ppo can lead to the accumulation of protoporphyrinogen, which can cause cellular damage and death .
properties
IUPAC Name |
3-(4-fluorophenoxy)-7-hydroxychromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FO4/c16-9-1-4-11(5-2-9)20-14-8-19-13-7-10(17)3-6-12(13)15(14)18/h1-8,17H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFPGRUZJPJEKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40154278 |
Source
|
Record name | 4H-1-Benzopyran-4-one, 3-(4-fluorophenoxy)-7-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40154278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
124330-34-3 |
Source
|
Record name | 3-(4-Fluorophenoxy)-7-hydroxy-4H-1-benzopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124330-34-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4H-1-Benzopyran-4-one, 3-(4-fluorophenoxy)-7-hydroxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124330343 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4H-1-Benzopyran-4-one, 3-(4-fluorophenoxy)-7-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40154278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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